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Compound of Interest

Compound Name:
Ethyl 2-cyano-2-

(hydroxyimino)acetate

Cat. No.: B556120 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Ethyl 2-
cyano-2-(hydroxyimino)acetate (also known as Oxyma), a crucial reagent in peptide

synthesis and other areas of organic chemistry. This document details its characteristic nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the

experimental protocols for their acquisition.

Core Spectral Data
The following tables summarize the key spectral data for Ethyl 2-cyano-2-
(hydroxyimino)acetate. Due to the limited availability of publicly accessible, fully interpreted

raw data, the NMR and MS data are presented as predicted values based on the compound's

structure and known spectroscopic principles. The IR data is based on published experimental

values.

Table 1: ¹H NMR Spectral Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~12.0 - 13.0 Singlet (broad) 1H N-OH

~4.40 Quartet 2H O-CH₂-CH₃

~1.40 Triplet 3H O-CH₂-CH₃

Table 2: ¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ) ppm Assignment

~162 C=O (Ester)

~140 C=NOH

~115 C≡N (Nitrile)

~64 O-CH₂-CH₃

~14 O-CH₂-CH₃

Table 3: IR Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment

~3300 - 3100 Broad O-H stretch (oxime)

~2240 Medium C≡N stretch (nitrile)

1720 Strong C=O stretch (ester)[1]

1671 Medium C=N stretch (oxime)[1]

1076 Medium C-O stretch (ester)[1]

Table 4: Mass Spectrometry Data (Predicted
Fragmentation)
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m/z Fragment Ion

142 [M]⁺ (Molecular Ion)

113 [M - C₂H₅]⁺

97 [M - OC₂H₅]⁺

70 [M - COOC₂H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited for the spectral analysis

of small organic molecules like Ethyl 2-cyano-2-(hydroxyimino)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: A sample of Ethyl 2-cyano-2-(hydroxyimino)acetate (typically 5-10

mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as

tetramethylsilane (TMS), is often added.

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is

shimmed to achieve homogeneity.

Data Acquisition:

For ¹H NMR, a series of radiofrequency pulses are applied to the sample, and the

resulting free induction decay (FID) is recorded. The number of scans is optimized to

achieve a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum and enhance the signal of the low-abundance ¹³C nuclei. A larger number of

scans is generally required compared to ¹H NMR.
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Data Processing: The FID is subjected to a Fourier transform to convert the time-domain

signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected,

and referenced to the TMS signal (0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique):

Sample Preparation:

Approximately 1-2 mg of Ethyl 2-cyano-2-(hydroxyimino)acetate is finely ground with

about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

The mixture is then transferred to a pellet-pressing die.

Pellet Formation: The die is placed in a hydraulic press, and pressure is applied to form a

thin, transparent KBr pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. A

background spectrum of a pure KBr pellet is first recorded. The sample spectrum is then

recorded, and the background is automatically subtracted. The resulting spectrum shows the

infrared absorption bands of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation: A dilute solution of Ethyl 2-cyano-2-(hydroxyimino)acetate is

prepared in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

Gas Chromatography: A small volume of the sample solution is injected into the gas

chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a

capillary column. The column separates the components of the sample based on their boiling

points and interactions with the stationary phase.
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Mass Spectrometry: As the separated components elute from the GC column, they enter the

mass spectrometer.

Ionization: The molecules are ionized, typically by electron impact (EI), which causes them

to form a molecular ion and fragment ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge

ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: A detector records the abundance of each ion at a specific m/z value,

generating a mass spectrum.

Visualizations
Workflow for Spectral Data Acquisition

Sample Preparation

Spectroscopic Analysis Data Output

Ethyl 2-cyano-2-
(hydroxyimino)acetate

NMR Spectroscopy

IR Spectroscopy

Mass Spectrometry

¹H & ¹³C NMR Spectra
(Chemical Shifts, Coupling Constants)

IR Spectrum
(Absorption Bands)

Mass Spectrum
(m/z Values, Fragmentation Pattern)

Click to download full resolution via product page

Caption: General workflow for acquiring and interpreting spectral data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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